molecular formula C17H22FN B252777 N-(2-adamantyl)-N-(2-fluorobenzyl)amine

N-(2-adamantyl)-N-(2-fluorobenzyl)amine

Cat. No. B252777
M. Wt: 259.36 g/mol
InChI Key: XSMMBVPDDUOTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-adamantyl)-N-(2-fluorobenzyl)amine, also known as AFA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AFA is a derivative of amantadine, which is a well-known antiviral drug. The unique structure of AFA makes it a promising candidate for various research applications.

Scientific Research Applications

N-(2-adamantyl)-N-(2-fluorobenzyl)amine has shown potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(2-adamantyl)-N-(2-fluorobenzyl)amine has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
N-(2-adamantyl)-N-(2-fluorobenzyl)amine has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(2-adamantyl)-N-(2-fluorobenzyl)amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The exact mechanism of action of N-(2-adamantyl)-N-(2-fluorobenzyl)amine is not fully understood. However, studies have shown that N-(2-adamantyl)-N-(2-fluorobenzyl)amine can interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter. This interaction can lead to the modulation of neurotransmitter release and the prevention of neuronal death.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N-(2-fluorobenzyl)amine has been shown to have various biochemical and physiological effects. In animal studies, N-(2-adamantyl)-N-(2-fluorobenzyl)amine has been shown to increase dopamine levels in the brain, which can have a positive effect on mood and behavior. N-(2-adamantyl)-N-(2-fluorobenzyl)amine has also been shown to decrease inflammation and oxidative stress, which can have a positive effect on overall health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-adamantyl)-N-(2-fluorobenzyl)amine in lab experiments is its relative ease of synthesis. N-(2-adamantyl)-N-(2-fluorobenzyl)amine can be synthesized in a standard laboratory setting using readily available chemicals. N-(2-adamantyl)-N-(2-fluorobenzyl)amine also has a unique structure that makes it a promising candidate for various research applications.
One of the limitations of using N-(2-adamantyl)-N-(2-fluorobenzyl)amine in lab experiments is the lack of information on its toxicity. While N-(2-adamantyl)-N-(2-fluorobenzyl)amine has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans.

Future Directions

There are many potential future directions for research on N-(2-adamantyl)-N-(2-fluorobenzyl)amine. One area of research is the development of new therapies for neurodegenerative diseases. N-(2-adamantyl)-N-(2-fluorobenzyl)amine has shown promising results in animal studies and could potentially be developed into a new treatment for Alzheimer's and Parkinson's.
Another area of research is the development of new cancer therapies. N-(2-adamantyl)-N-(2-fluorobenzyl)amine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
Overall, N-(2-adamantyl)-N-(2-fluorobenzyl)amine is a promising compound with many potential applications in scientific research. More research is needed to fully understand its mechanism of action and potential uses in various fields of research.

Synthesis Methods

The synthesis of N-(2-adamantyl)-N-(2-fluorobenzyl)amine involves the reaction of 2-fluorobenzylamine with 2-adamantanone in the presence of a reducing agent. The product is then purified through column chromatography to obtain pure N-(2-adamantyl)-N-(2-fluorobenzyl)amine. The synthesis process is relatively simple and can be performed in a standard laboratory setting.

properties

Product Name

N-(2-adamantyl)-N-(2-fluorobenzyl)amine

Molecular Formula

C17H22FN

Molecular Weight

259.36 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]adamantan-2-amine

InChI

InChI=1S/C17H22FN/c18-16-4-2-1-3-13(16)10-19-17-14-6-11-5-12(8-14)9-15(17)7-11/h1-4,11-12,14-15,17,19H,5-10H2

InChI Key

XSMMBVPDDUOTKD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4F

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.